
Ibrutinib-d5
Übersicht
Beschreibung
Ibrutinib-d5 is a deuterated form of Ibrutinib, a potent and irreversible inhibitor of Bruton’s tyrosine kinase. This compound is primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia. The deuterated version, this compound, is often used in pharmacokinetic studies to track the drug’s behavior in the body due to its stable isotope labeling.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Ibrutinib-d5 as an Internal Standard
this compound is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of ibrutinib and its active metabolite, dihydrodiol ibrutinib. This application is vital for accurate pharmacokinetic profiling in clinical samples .
Method Validation
Recent studies have validated methods using this compound for quantifying drug concentrations in human plasma. The high selectivity and specificity of these methods enable reliable pharmacokinetic assessments, essential for understanding the drug's absorption, distribution, metabolism, and excretion .
Clinical Applications
Case Study: Chronic Lymphocytic Leukemia
A retrospective observational study analyzed the effectiveness and safety of ibrutinib in patients with CLL. Among 6,083 patients treated with ibrutinib, a significant number were monitored for adverse effects and treatment outcomes. The median time to next treatment was not reached, indicating sustained efficacy .
Combination Therapies
Ibrutinib has shown enhanced efficacy when combined with other agents such as rituximab and various chemotherapy regimens. A study involving patients with diffuse large B-cell lymphoma demonstrated that the addition of ibrutinib to standard chemotherapy improved progression-free survival rates .
Case Studies Highlighting Efficacy
-
Primary Central Nervous System Lymphoma
A phase Ib study evaluated the use of ibrutinib in patients with primary central nervous system lymphoma. The results indicated that 94% of patients experienced tumor reductions when treated with ibrutinib alone, showcasing its potential effectiveness even in challenging cases . -
Real-World Effectiveness in France
A large cohort study from France provided insights into the real-world effectiveness of ibrutinib among CLL patients. The study highlighted that most patients did not experience significant hospitalizations due to cardiovascular or bleeding events during treatment, reinforcing the drug's safety profile .
Data Tables
Study Type | Population | Outcome Measure | Results |
---|---|---|---|
Retrospective Observational | CLL Patients (6,083) | Time to Next Treatment | Median not reached; effective treatment observed |
Phase Ib Study | PCNSL Patients (18) | Tumor Reduction | 94% experienced tumor reductions |
Combination Therapy | DLBCL Patients | Progression-Free Survival | Improved outcomes with combination therapy |
Wirkmechanismus
Target of Action
Ibrutinib-d5, like its parent compound Ibrutinib, primarily targets Bruton’s tyrosine kinase (BTK) . BTK is a pivotal protein in B-cell receptor signaling, playing a crucial role in the proliferation of malignant B-cells .
Mode of Action
This compound acts as an irreversible potent inhibitor of BTK . It forms a covalent bond with a cysteine residue in the active site of BTK (Cys481), leading to the inhibition of BTK enzymatic activity . This disruption of BTK activity effectively reduces B-cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the B-cell receptor signaling pathway . By inhibiting BTK, this compound disrupts this pathway, reducing the survival and maintenance of both normal and malignant B-cells . This disruption leads to downstream effects that include a reduction in the pathologically high frequencies of exhausted or chronically activated effector/memory CD4 and CD8 T cells .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to those of Ibrutinib. Ibrutinib is characterized by high inter-individual variability in its pharmacokinetic profiles . A two-compartment model with zero-order absorption best fits the data for Ibrutinib . Smoking status has been identified as a significant covariate associated with Ibrutinib clearance, with smokers expected to have around a 40% reduction in steady-state Ibrutinib concentrations compared to non-smokers .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in B-cell proliferation and survival . It also modulates the tumor microenvironment to overcome mechanisms of immune evasion . In addition, it has been shown to prevent myeloid cell suppression of chimeric antigen receptor T (CART) cells in vitro in human and murine systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, smoking has been found to increase Ibrutinib clearance by approximately 60%, which results in a reduction in simulated steady-state concentrations by around 40%
Biochemische Analyse
Biochemical Properties
Ibrutinib-d5 interacts with Burton’s tyrosine kinase (BTK), a protein crucial for differentiation, migration, signaling, proliferation, and survival of the malignant B-lymphocytes . By inhibiting BTK, this compound disrupts the B-cell receptor signaling pathway, which is often aberrantly active in B cell cancers .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect T cells in patients with CLL from proliferation-induced senescence . It also reduces B-cell proliferation and survival by inhibiting BTK .
Molecular Mechanism
This compound exerts its effects at the molecular level by irreversibly binding to the protein BTK . This binding inhibits the B-cell receptor pathway, disrupting cell growth . It also binds covalently to cysteine residue 481 within the ATP binding domain of BTK .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown durable clinical response in patients with relapsed or refractory Waldenström’s Macroglobulinemia who were treated for a median duration of 14.3 months .
Metabolic Pathways
This compound is metabolized by cytochrome P450 . Three metabolic pathways have been identified according to the possible metabolites. These pathways are the hydroxylation of the phenyl group, the opening of the piperidine with a reduction of the primary alcohol, and the oxidation to a carboxylic acid and epoxidation of the ethylene followed by a hydrolysis .
Transport and Distribution
This compound is rapidly absorbed after oral administration and it presents a Cmax, tmax and AUC of approximately 35 ng/ml, 1-2 hour and 953 mg.h/ml respectively . The volume of distribution at steady-state of this compound is approximately 10,000 L .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ibrutinib-d5 involves the incorporation of deuterium atoms into the Ibrutinib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced chromatographic techniques are employed to separate and purify the deuterated compound from its non-deuterated counterparts.
Analyse Chemischer Reaktionen
Types of Reactions: Ibrutinib-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituting agents under various conditions depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Orelabrutinib: Another Bruton’s tyrosine kinase inhibitor with a similar mechanism of action.
Zanubrutinib: A next-generation Bruton’s tyrosine kinase inhibitor with improved specificity and bioavailability.
Acalabrutinib: A selective Bruton’s tyrosine kinase inhibitor with fewer off-target effects.
Uniqueness of Ibrutinib-d5: this compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms enhances the stability and allows for precise tracking of the compound in biological systems.
Biologische Aktivität
Ibrutinib-d5 is a deuterated form of ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The biological activity of this compound is largely derived from its parent compound, ibrutinib, but the deuteration may influence its pharmacokinetics and pharmacodynamics. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Ibrutinib functions by covalently binding to the cysteine residue (Cys 481) in the active site of BTK, leading to sustained inhibition of BTK enzymatic activity. This inhibition disrupts B-cell receptor (BCR) signaling pathways critical for B-cell proliferation and survival, making it effective against B-cell malignancies .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, the parent compound exhibits a half-life of approximately 4-6 hours and is primarily metabolized by CYP3A4. The deuteration may enhance metabolic stability and alter clearance rates.
Parameter | Ibrutinib (Parent Compound) | This compound (Hypothetical) |
---|---|---|
Half-Life | 4-6 hours | Potentially longer |
Metabolism | CYP3A4 | Potentially altered |
Bioavailability | ~100% | Potentially similar |
Efficacy in Clinical Trials
Ibrutinib has shown significant efficacy in clinical studies for treating CLL and MCL. A pilot study indicated that even reduced doses of ibrutinib maintain BTK occupancy above 95%, suggesting that this compound could also exhibit similar efficacy at lower doses due to enhanced metabolic stability .
Case Studies:
- Chronic Lymphocytic Leukemia: In a study involving patients with CLL, treatment with ibrutinib resulted in an overall response rate (ORR) of 65.8% and a complete response (CR) rate of 17.1% . The pharmacodynamic responses were consistent across different dosing regimens.
- Paraneoplastic Neuropathy: A patient with paraneoplastic neuropathy associated with CLL was treated with ibrutinib at a dose of 420 mg/day and showed rapid improvement within two weeks, achieving disease-free status after one month .
Safety Profile
The safety profile of this compound is expected to mirror that of its parent compound. Common adverse effects include:
- Diarrhea
- Fatigue
- Nausea
- Increased risk of bleeding
- Cardiovascular events
A retrospective observational study reported that among patients treated with ibrutinib, hospitalization rates for cardiovascular or bleeding events were low, particularly among those without pre-existing conditions .
Research Findings
Recent studies have highlighted the potential for lower dosing strategies without compromising efficacy. For instance, a study demonstrated that after an initial cycle at the standard dose, subsequent doses could be reduced significantly while maintaining biological activity . This finding supports the hypothesis that this compound may also allow for similar dosing flexibility.
Eigenschaften
CAS-Nummer |
1553977-17-5 |
---|---|
Molekularformel |
C25H24N6O2 |
Molekulargewicht |
445.538 |
IUPAC-Name |
1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1/i3D,4D,5D,8D,9D |
InChI-Schlüssel |
XYFPWWZEPKGCCK-OZUAZJOXSA-N |
SMILES |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NC=N3)N |
Aussehen |
Assay:≥99% deuterated forms (d1-d5)A solid |
Synonyme |
1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one-d5; PCI 32765-d5; PCI 32765-00-d5; CRA 032765-d5; (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ibrutinib-d5 and why is it used in the analysis of Ibrutinib?
A1: this compound is a deuterated form of Ibrutinib, meaning it has five hydrogen atoms (H) replaced with deuterium atoms (D). This isotopic substitution does not significantly alter the chemical behavior of this compound compared to Ibrutinib. Therefore, it serves as an ideal internal standard in LC-MS/MS analysis.
Q2: How does this compound improve the accuracy of Ibrutinib quantification in biological samples?
A2: Using an internal standard like this compound improves accuracy by correcting for variations during sample preparation and analysis. Since this compound has very similar physicochemical properties to Ibrutinib, it undergoes the same extraction efficiency, chromatographic retention, and ionization efficiency in the mass spectrometer. [, , ] By comparing the signal intensity of Ibrutinib to that of the known concentration of this compound, researchers can accurately determine the Ibrutinib concentration in the sample. [, , ]
Q3: In which specific analytical methods is this compound employed for Ibrutinib quantification?
A3: The provided research highlights the use of this compound as an internal standard in LC-MS/MS methods developed for quantifying Ibrutinib and its metabolites in human plasma. [, , ] These methods involve separating the analytes through liquid chromatography and detecting them using tandem mass spectrometry, with this compound serving as the reference for accurate quantification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.